molecular formula C14H23N B1396650 N-ethyl-4-hexylaniline CAS No. 1422573-77-0

N-ethyl-4-hexylaniline

Cat. No.: B1396650
CAS No.: 1422573-77-0
M. Wt: 205.34 g/mol
InChI Key: ZXENOWJVIYGKAZ-UHFFFAOYSA-N
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Description

N-Ethyl-4-hexylaniline (C₁₄H₂₃N) is a substituted aniline derivative featuring an ethyl group attached to the nitrogen atom and a hexyl chain at the para position of the benzene ring.

Properties

IUPAC Name

N-ethyl-4-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENOWJVIYGKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hexylaniline typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to aniline. The aniline is then alkylated with hexyl chloride in the presence of a catalyst such as aluminum chloride to form 4-hexylaniline. Finally, the 4-hexylaniline undergoes N-ethylation using ethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hexylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating mixtures are used under controlled conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated and nitrated derivatives of this compound

Scientific Research Applications

N-ethyl-4-hexylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential role in drug development, particularly in cancer treatment.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-ethyl-4-hexylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Substituent Effects: Position and Functional Groups

  • N-Hexyl-2-Methyl-4-Nitroaniline (): This compound features a hexyl group on the nitrogen, a methyl group at the ortho position, and a nitro group at the para position. The nitro group strongly influences electronic properties (e.g., electron-withdrawing effect), as evidenced by IR peaks at 1530 cm⁻¹ (C=C stretching) and 1317 cm⁻¹ (NO₂ symmetric stretching) . In contrast, N-ethyl-4-hexylaniline lacks electron-withdrawing groups, suggesting higher electron density on the aromatic ring, which may enhance reactivity in electrophilic substitutions.
  • 3-Chloro-N-(4-ethoxybenzyl)-4-Methylaniline ():
    The presence of a chlorine atom and ethoxybenzyl group introduces steric hindrance and polar effects. This compound’s hexyl chain may confer greater hydrophobicity compared to the ethoxybenzyl substituent, impacting solubility in organic solvents .

Alkyl Chain Length and Phase Behavior

  • N-(4-n-Heptyloxybenzylidene)-4′-Hexylaniline (7O.6) (): This liquid crystal exhibits a triclinic crystal structure (space group P1) with a heptoxy chain and hexylaniline core. For this compound, the hexyl chain’s flexibility could promote mesophase formation, though its lack of a benzylidene linkage (unlike 7O.6) may limit liquid crystalline behavior.
  • Methane Diffusion in N-(4-n-Pentyloxybenzylidene)-4-n-Hexylaniline (50.6) ():
    The anisotropic diffusion of methane in 50.6’s nematic (N) and smectic (SA) phases highlights the role of alkyl chains in defining molecular packing. This compound’s hexyl substituent might similarly influence diffusion properties in solvent systems, though experimental confirmation is needed .

Nitrogen Substituent Effects

  • N-Methyl-O-(2-Methylenecyclohexyl)-N-Phenylhydroxylamine (): Methyl and hydroxylamine groups on nitrogen alter redox behavior and steric profiles.

Data Tables

Table 2: Alkyl Chain Impact on Physical Properties

Compound Alkyl Chain Length Phase Behavior Anisotropy (D⊥/D‖) Reference
50.6 () Pentyloxy Nematic (D‖ < D⊥), SA (D‖ ≪ D⊥) ~30 (SB phase) [2]
7O.6 () Heptoxy Triclinic crystal, all-trans N/A [3]
This compound* Hexyl Hypothesized nematic

Research Findings and Implications

  • Synthesis: The alkylation of aniline derivatives (e.g., using NaH/DMF and bromoalkanes, as in ) could be adapted for this compound synthesis, with ethyl bromide for N-alkylation and hexyl bromide for ring substitution .
  • Thermal Stability: Longer alkyl chains (e.g., hexyl vs. butyl in 4O.2) enhance thermal stability in liquid crystals , suggesting this compound may exhibit higher melting points than shorter-chain analogs.

Biological Activity

N-ethyl-4-hexylaniline (CAS No. 1422573-77-0) is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of aniline, featuring an ethyl group at the nitrogen atom and a hexyl group at the para position of the benzene ring. Its molecular formula is C14H23N, and it exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

This compound undergoes several chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The mechanism of action primarily involves the compound's interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors through hydrogen bonding and hydrophobic interactions with target molecules. This can lead to significant alterations in protein conformation and function, resulting in various biological effects.

Antimicrobial Activity

Research has indicated that derivatives of aniline compounds, including this compound, exhibit antimicrobial properties. A study on related compounds demonstrated varying degrees of antibacterial and antifungal activities, suggesting that structural modifications can enhance these effects . The Minimum Inhibitory Concentration (MIC) values were determined for various concentrations, indicating effective inhibition of microbial growth at specific dosages.

Cytotoxicity

The cytotoxic effects of this compound have been investigated on human cell lines. For instance, studies measuring cell viability in fibroblast cultures have shown that certain concentrations can lead to significant cytotoxicity, which is essential for evaluating its potential therapeutic applications . The relationship between structure and activity suggests that the presence of specific functional groups influences cytotoxic outcomes.

Case Studies

  • Antioxidant Activity : A comparative study on vanillin derivatives highlighted that compounds with similar structural features to this compound exhibited notable antioxidant capacities. The presence of electron-donating groups was correlated with enhanced radical scavenging activity, which could be extrapolated to predict similar behavior in this compound .
  • Pharmacological Potential : Investigations into the pharmacological properties of this compound have suggested its potential role in drug development, particularly in oncology. Its ability to interact with biological macromolecules positions it as a candidate for further studies aimed at cancer treatment.

Summary of Biological Activities

Activity Description References
AntimicrobialExhibits antibacterial and antifungal properties; effective at specific MIC values
CytotoxicitySignificant cytotoxic effects observed on human fibroblast cells
AntioxidantPotential antioxidant activity linked to structural features
Pharmacological UseInvestigated for potential therapeutic applications in cancer treatment

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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